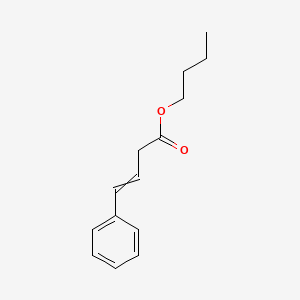
4-Phenyl-3-butenoic acid butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenyl-3-butenoic acid butyl ester is an organic compound with the molecular formula C14H18O2. It is a derivative of 4-Phenyl-3-butenoic acid, where the carboxylic acid group is esterified with butanol. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-3-butenoic acid butyl ester typically involves the esterification of 4-Phenyl-3-butenoic acid with butanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
4-Phenyl-3-butenoic acid+ButanolH2SO44-Phenyl-3-butenoic acid butyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems allows for better control over reaction conditions and can lead to more sustainable and scalable production methods .
Analyse Des Réactions Chimiques
Types of Reactions
4-Phenyl-3-butenoic acid butyl ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Phenyl-3-butenoic acid or its derivatives.
Reduction: 4-Phenyl-3-butenol.
Substitution: Various esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
4-Phenyl-3-butenoic acid butyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Industry: It is used in the production of various fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which 4-Phenyl-3-butenoic acid butyl ester exerts its effects involves the inhibition of peptidylglycine alpha-amidating monooxygenase (PAM). This enzyme is crucial for the bioactivation of peptide hormones. By inhibiting PAM, the compound can modulate signaling pathways involved in growth and survival, such as the downregulation of JNK and upregulation of p38 MAPK .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenyl-3-butenoic acid: The parent compound, which is also an inhibitor of PAM and has similar biological activities.
5-(Acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester: A more potent amidation inhibitor with anti-inflammatory properties.
Uniqueness
4-Phenyl-3-butenoic acid butyl ester is unique due to its esterified form, which can influence its solubility, reactivity, and biological activity. The esterification can also enhance its stability and make it more suitable for certain applications compared to its parent acid.
Propriétés
Formule moléculaire |
C14H18O2 |
|---|---|
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
butyl 4-phenylbut-3-enoate |
InChI |
InChI=1S/C14H18O2/c1-2-3-12-16-14(15)11-7-10-13-8-5-4-6-9-13/h4-10H,2-3,11-12H2,1H3 |
Clé InChI |
IMKYZJRUXPHTGE-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)CC=CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


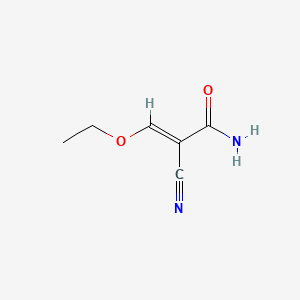
![Acetamide,2-cyano-2-[(dicyanomethylene)amino]-](/img/structure/B13807271.png)

![Acetamide,2-(4-amino-2,3,5-trimethylphenoxy)-N-[1-(2,3-dimethylphenyl)-6-(ethylamino)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-pyrimidin-5-YL]-](/img/structure/B13807280.png)
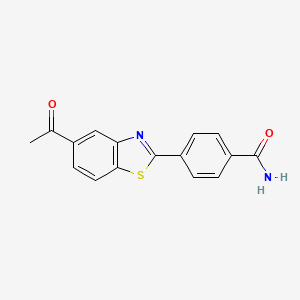
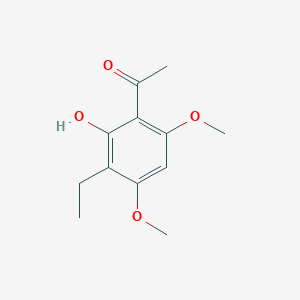
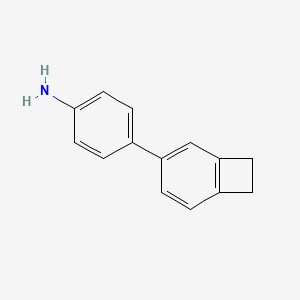
![[6-(3-Nitrophenyl)pyridin-3-yl]methanol](/img/structure/B13807305.png)
![[Ethyl[(S)-1-phenylethyl]amino]diphenylphosphine](/img/structure/B13807312.png)

![Acetamide, N-[7-hydroxy-8-[[2-hydroxy-5-[(methylamino)sulfonyl]phenyl]azo]-1-naphthalenyl]-](/img/structure/B13807315.png)
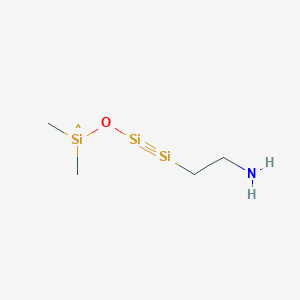
![N,N-diethyl-2-[4-[1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine](/img/structure/B13807329.png)
![3-chloro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B13807351.png)
